

# Acetyl-N-deisopropyl-Zilpaterol-d3 structure and molecular weight

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## Compound of Interest

Compound Name: Acetyl-N-deisopropyl-Zilpaterol-d3

Cat. No.: B12420880

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## Technical Guide: Acetyl-N-deisopropyl-Zilpaterol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetyl-N-deisopropyl-Zilpaterol-d3**, a deuterated metabolite of the  $\beta$ 2-adrenergic agonist Zilpaterol. This document covers its chemical structure, molecular weight, proposed synthesis, and the fundamental signaling pathway associated with its parent compound.

## Core Compound Data

**Acetyl-N-deisopropyl-Zilpaterol-d3** is a stable isotope-labeled form of a metabolite of Zilpaterol. The deuteration makes it a valuable internal standard for use in quantitative mass spectrometry-based bioanalytical studies. The N-deisopropylation and subsequent acetylation represent key metabolic transformations of the parent drug.

Property	Value	Citation
Molecular Formula	C13H12D3N3O	[1]
Molecular Weight	264.29 g/mol	[1]
SMILES	O=C1NC2=C(N1CC--INVALID-LINK--[C@@H]3O)C3=CC=C2	[1]

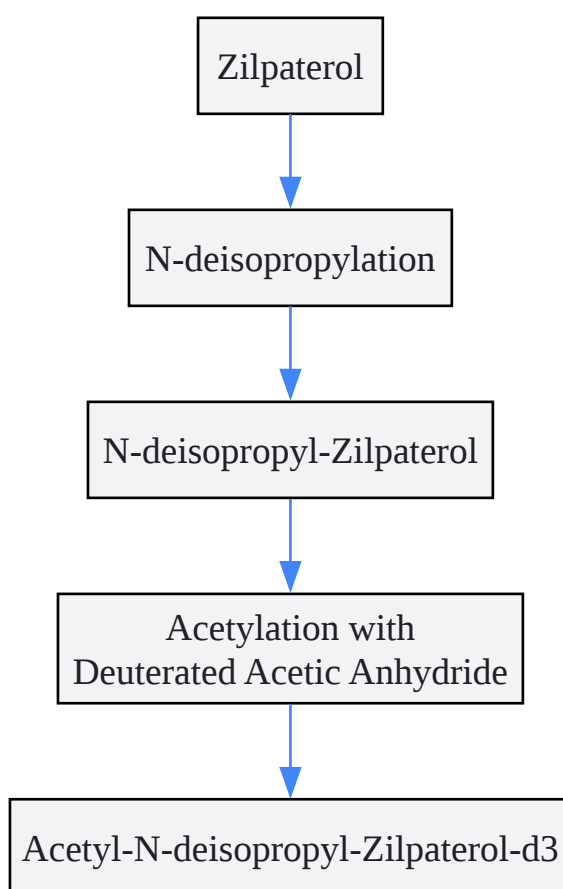
## Proposed Synthesis and Experimental Protocols

While a specific documented synthesis for **Acetyl-N-deisopropyl-Zilpaterol-d3** is not readily available in the public domain, a plausible multi-step synthetic workflow can be proposed based on known chemical transformations of Zilpaterol and related compounds.

### Proposed Synthetic Workflow

The synthesis of **Acetyl-N-deisopropyl-Zilpaterol-d3** can be envisioned as a three-stage process starting from Zilpaterol. The key transformations would be:

- N-deisopropylation: Removal of the isopropyl group from the secondary amine.
- N-acetylation: Introduction of an acetyl group to the resulting primary amine.
- Deuteration: Introduction of three deuterium atoms on the acetyl group. A deuterated acetylating agent would be used in the final step.



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Caption: Proposed synthetic workflow for **Acetyl-N-deisopropyl-Zilpaterol-d3**.

## Experimental Protocol: Proposed Synthesis

### Step 1: N-deisopropylation of Zilpaterol

A common method for the dealkylation of secondary amines is through the use of chloroformates followed by hydrolysis.

- Materials: Zilpaterol, 1-chloroethyl chloroformate, methanol, dichloroethane (DCE), sodium bicarbonate, hydrochloric acid.
- Procedure:
  - Dissolve Zilpaterol in anhydrous DCE.
  - Add a proton sponge, such as 2,6-lutidine.
  - Cool the mixture to 0°C and add 1-chloroethyl chloroformate dropwise.
  - Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).
  - Cool the reaction and concentrate under reduced pressure.
  - Dissolve the residue in methanol and heat to reflux to cleave the carbamate intermediate.
  - After cooling, remove the solvent in vacuo.
  - Purify the crude product by column chromatography to yield N-deisopropyl-Zilpaterol.

### Step 2: N-acetylation with a Deuterated Acetyl Group

- Materials: N-deisopropyl-Zilpaterol, acetic anhydride-d6, triethylamine, dichloromethane (DCM).
- Procedure:

- Dissolve N-deisopropyl-Zilpaterol in anhydrous DCM.
- Add triethylamine as a base.
- Cool the solution to 0°C and add acetic anhydride-d6 dropwise.
- Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by column chromatography or recrystallization.

## Analytical Protocol: LC-MS/MS for Quantification

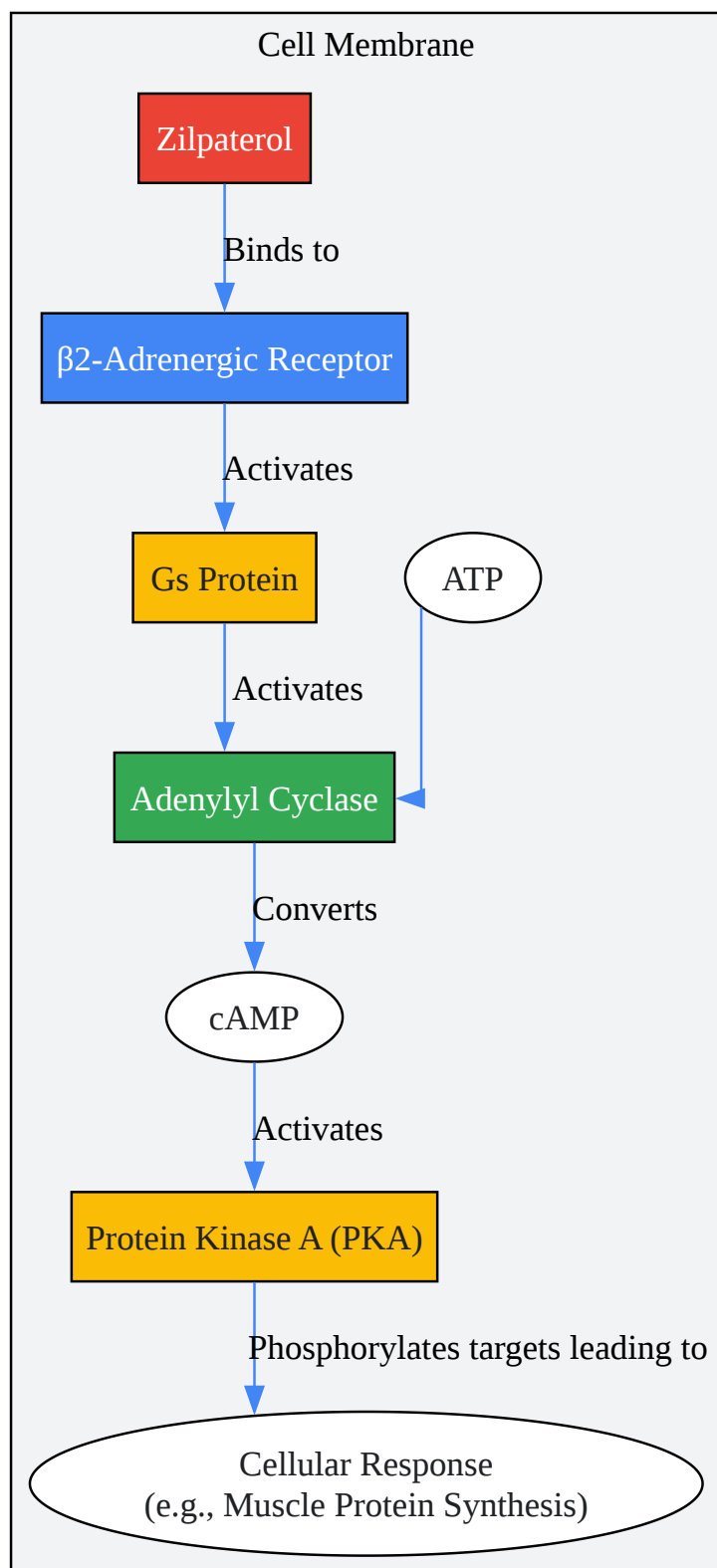
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Zilpaterol and its metabolites in biological matrices.

- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
  - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (**Acetyl-N-deisopropyl-Zilpaterol-d3**) and an appropriate internal standard would be determined and optimized.

## Signaling Pathway of the Parent Compound: Zilpaterol

Zilpaterol functions as a  $\beta$ 2-adrenergic agonist. Its mechanism of action involves binding to and activating  $\beta$ 2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade. **Acetyl-N-deisopropyl-Zilpaterol-d3**, as a metabolite, is not expected to have the same agonist activity, but understanding the parent compound's pathway is crucial for contextualizing its biological relevance.



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Caption: Simplified  $\beta_2$ -adrenergic signaling pathway initiated by Zilpaterol.

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## References

- 1. ahajournals.org [ahajournals.org]
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